Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1638764-31-4
VCID: VC2898404
InChI: InChI=1S/C11H11NO3/c1-12-9-5-8(11(14)15-2)4-3-7(9)6-10(12)13/h3-5H,6H2,1-2H3
SMILES: CN1C(=O)CC2=C1C=C(C=C2)C(=O)OC
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

CAS No.: 1638764-31-4

Cat. No.: VC2898404

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate - 1638764-31-4

Specification

CAS No. 1638764-31-4
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name methyl 1-methyl-2-oxo-3H-indole-6-carboxylate
Standard InChI InChI=1S/C11H11NO3/c1-12-9-5-8(11(14)15-2)4-3-7(9)6-10(12)13/h3-5H,6H2,1-2H3
Standard InChI Key ABPZGJANFKCPRT-UHFFFAOYSA-N
SMILES CN1C(=O)CC2=C1C=C(C=C2)C(=O)OC
Canonical SMILES CN1C(=O)CC2=C1C=C(C=C2)C(=O)OC

Introduction

Structure and Chemical Identity

Molecular Structure and Identification

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is an indole derivative with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by its heterocyclic indole core structure with specific functional group substitutions. The structure contains an N-methylated indole ring with a carbonyl group at position 2 and a methyl carboxylate group at position 6. The compound's chemical identification can be traced through several standardized nomenclature systems used in chemical databases and literature.

The compound is registered in chemical databases with CAS Registry Number 1638764-31-4 . For structural representation and database searching, the SMILES notation is CN1C(=O)CC2=C1C=C(C=C2)C(=O)OC . Additionally, the InChI (International Chemical Identifier) representation is InChI=1S/C11H11NO3/c1-12-9-5-8(11(14)15-2)4-3-7(9)6-10(12)13/h3-5H,6H2,1-2H3 with the corresponding InChIKey ABPZGJANFKCPRT-UHFFFAOYSA-N . These identifiers facilitate precise identification and differentiation of this compound from related structures in scientific literature and chemical databases.

Structural Classification

As an indole derivative, Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate belongs to the broader class of indolinones, which are known for their diverse biological activities . The indole structure consists of a benzene ring fused to a pyrrole ring, creating a bicyclic arrangement. The N-methylation at position 1, the oxo group at position 2, and the methyl ester group at position 6 are key structural features that define this particular compound and influence its chemical behavior and biological properties.

This specific structural arrangement places the compound in the oxindole subclass of indole derivatives. The 2-oxo-2,3-dihydro-1H-indole (oxindole) core is a privileged structure in medicinal chemistry due to its appearance in numerous bioactive molecules. The addition of the methyl ester group at position 6 further modifies the electronic properties and potential intermolecular interactions of the compound, making it valuable for specific chemical and biological applications.

Physical and Chemical Properties

Physical Properties

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate typically appears as a white solid or can sometimes be observed as a colorless liquid, depending on purity and temperature conditions . Commercial preparations of this compound generally achieve high purity levels, with reported purities of approximately 99.3% . The physical state and appearance of the compound are important considerations for its handling, storage, and application in various chemical processes and research protocols.

Chemical Properties

Table 1: Key Chemical and Physical Properties of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

PropertyValueSource
Chemical FormulaC11H11NO3
Molecular Weight205.21 g/mol
CAS Number1638764-31-4
AppearanceWhite solid or colorless liquid
Commercial Purity99.3%
SMILESCN1C(=O)CC2=C1C=C(C=C2)C(=O)OC
InChIInChI=1S/C11H11NO3/c1-12-9-5-8(11(14)15-2)4-3-7(9)6-10(12)13/h3-5H,6H2,1-2H3
InChIKeyABPZGJANFKCPRT-UHFFFAOYSA-N

The chemical reactivity of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is primarily determined by its functional groups. The compound contains multiple reactive sites, including the carbonyl group at position 2, the methyl ester group at position 6, and the aromatic system. The presence of these functional groups enables the compound to participate in various chemical transformations that are characteristic of esters, ketones, and aromatic systems. This reactivity profile makes the compound versatile in organic synthesis and chemical research applications.

Chemical Reactivity and Transformations

Oxidation Reactions

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate can undergo oxidation reactions at various positions, particularly at the methylene group at position 3. Oxidation reactions can lead to the formation of new functional groups or modification of existing ones, enhancing the compound's utility as a chemical intermediate. Common oxidizing agents for such transformations include potassium permanganate and chromium trioxide in acidic conditions . These oxidation reactions can be strategically employed to introduce new functionalities or to prepare derivatives with potentially enhanced biological activities.

The aromatic ring of the indole system can also participate in oxidation reactions, although these typically require more aggressive conditions due to the stability of the aromatic system. Selective oxidation reactions can be achieved through careful control of reaction conditions, including temperature, solvent selection, and the choice of oxidizing agent. The ability to selectively modify specific positions of the molecule through oxidation contributes to its value in the synthesis of structurally diverse indole derivatives.

Reduction Reactions

Reduction reactions of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate can target either the carbonyl group at position 2 or the ester group at position 6. Reduction of the carbonyl group typically employs reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol derivative . Similarly, the ester group can be reduced to the corresponding alcohol, depending on the reducing agent and reaction conditions employed.

Complete reduction of the compound, including the aromatic system, requires more forceful conditions and specialized catalysts. The selective reduction of specific functional groups while preserving others presents both challenges and opportunities in the synthesis of novel indole derivatives. The various reduction pathways available for this compound expand its potential applications in organic synthesis and the development of new chemical entities.

Substitution Reactions

Electrophilic substitution reactions can occur at the indole ring system, particularly at positions that are activated by the electronic effects of the existing substituents. The indole system typically exhibits high reactivity toward electrophilic substitution due to the electron-rich nature of the pyrrole ring. Common electrophiles include halogens (chlorine, bromine) and nitrating agents under appropriate conditions . These substitution reactions provide pathways for further functionalization of the indole scaffold.

The presence of the methyl ester group at position 6 influences the electronic distribution within the molecule, potentially directing the site selectivity of electrophilic substitution reactions. Understanding these electronic effects is crucial for predicting reaction outcomes and designing synthetic strategies. The ability to introduce various substituents through electrophilic substitution expands the structural diversity that can be achieved starting from Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.

Hydrolysis Reactions

The methyl ester group of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid (CAS 138328-27-5) . This transformation represents an important pathway for accessing related compounds with potentially different physical properties and biological activities. The carboxylic acid derivative provides additional opportunities for further derivatization through amide formation, esterification with different alcohols, or reduction to the corresponding alcohol.

Hydrolysis reactions are typically conducted in aqueous media with the addition of an appropriate acid or base catalyst. The choice of conditions can significantly impact the reaction rate and yield. The ability to convert between the ester and acid forms provides flexibility in the design of synthetic routes and the development of structure-activity relationships in biological studies.

Applications and Biological Significance

Pharmaceutical Research and Development

Indole derivatives, including Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, have garnered significant interest in pharmaceutical research due to their diverse biological activities. The indolinone class, to which this compound belongs, has shown promising antitumor properties through the inhibition of various kinase families . Kinase inhibitors represent an important class of targeted cancer therapeutics, and indolinone derivatives have been extensively studied in this context. The structural features of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate may contribute to its potential activity as a kinase inhibitor, making it a valuable compound for cancer research.

A common structural feature of indolinone-based kinase inhibitors is the presence of a hydrogen bond between the C-2 carbonyl and a hydrogen donor in a side chain, often a pyrrole ring . While Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate lacks the hydrogen donor in its current form, it serves as a potential scaffold for further modification to introduce such groups. The compound's utility in pharmaceutical research extends beyond its direct biological activity to its role as a building block in the synthesis of more complex molecules with enhanced pharmacological properties.

Industrial Applications

Beyond its pharmaceutical relevance, Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate has been reported to have potential uses as a substitute for perfluorooctanoic acid, functioning as a surfactant, dispersant, or additive in various industrial processes . This suggests that the compound may possess amphiphilic properties that enable it to act at interfaces, potentially stabilizing emulsions or dispersions. The development of alternatives to perfluorinated compounds is an active area of research due to environmental and health concerns associated with traditional perfluorinated surfactants.

The ester functionality of the compound contributes to its potential surfactant properties by providing a balance between hydrophilic and hydrophobic character. While the aromatic indole system contributes to hydrophobicity, the ester group introduces a degree of polarity. This balance is crucial for effective surface activity and may explain the compound's potential applications as a surfactant or dispersant in industrial formulations.

Scientific Research Applications

As a well-defined chemical entity with specific functional groups, Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate serves as a valuable building block in organic synthesis and chemical research. Its utility extends to various applications:

  • It functions as a precursor in the synthesis of complex organic molecules

  • It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies

  • It provides a platform for structure-activity relationship studies in medicinal chemistry

  • It contributes to the development of new materials with specific properties

The availability of this compound from commercial sources facilitates its use in research across multiple disciplines, from fundamental organic chemistry to applied materials science and drug discovery.

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate typically involves multi-step organic reactions that begin with appropriately substituted indole derivatives. One common approach may involve the reaction of indole-6-carboxylic acid methyl ester with a methylating agent such as methyl iodide in the presence of a suitable base. This N-methylation step is followed by oxidation at the 2-position to introduce the carbonyl group, resulting in the target oxindole structure.

Alternative synthetic routes may start from 6-bromo-1-methylindolin-2-one, followed by carbonylation and esterification to introduce the methyl ester at position 6. The specific synthetic route employed depends on the availability of starting materials, the desired scale of production, and considerations of reaction efficiency and selectivity. Each synthetic pathway presents its own challenges and advantages in terms of yield, purity, and ease of purification.

Industrial Production

Industrial production of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate would likely employ similar synthetic strategies as laboratory methods but optimized for larger scale and cost efficiency. Continuous flow chemistry techniques and automated reactor systems may be utilized to enhance productivity while maintaining control over reaction parameters. The optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, is crucial for achieving high yields and purities in industrial settings.

The development of economically viable production methods for this compound is important for its wider availability and application in various fields. Industrial production must also address considerations of environmental impact, waste management, and worker safety, particularly when handling reactive chemicals and potentially hazardous reagents. The current commercial availability of this compound suggests that viable production methods have been established, making it accessible for research and development activities.

Comparative Analysis with Related Compounds

Relationship to Other Indole Derivatives

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate shares structural similarities with various indole derivatives but is distinguished by its specific pattern of substitution. A closely related compound is 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid (CAS 138328-27-5), which differs only in the absence of the methyl group on the carboxylic acid functionality . This structural relationship is important because the ester and acid forms exhibit different physicochemical properties, potentially affecting their biological activities and applications.

Other related compounds include various substituted oxindoles, which share the 2-oxo-2,3-dihydro-1H-indole core but differ in the nature and position of substituents. The specific substitution pattern of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate contributes to its unique chemical profile and reactivity, distinguishing it from other members of the indole family. Understanding these structural relationships is valuable for predicting properties and designing synthesis strategies.

Structure-Activity Relationships

The biological activities of indole derivatives are strongly influenced by their substitution patterns. In the case of indolinones with kinase inhibitory activity, the presence of a hydrogen bond donor-acceptor pair is often crucial for interaction with the binding site of the target kinase . While Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate contains the acceptor component (the C-2 carbonyl), it lacks the donor component in its current form. This suggests that further modification would be necessary to optimize its potential kinase inhibitory activity.

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